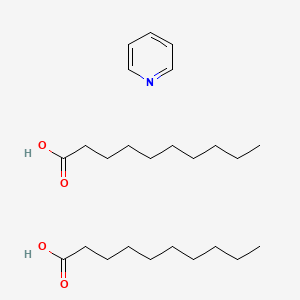

Decanoic acid--pyridine (2/1)

Description

General Principles of Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry is a field of science that looks beyond individual molecules to focus on the bigger structures that form when molecules interact. These larger assemblies, known as supramolecular adducts, are held together by forces other than the strong covalent bonds that make up the molecules themselves. These weaker, non-covalent interactions are the key to understanding how molecules recognize each other and come together to form complex, organized structures.

The main types of non-covalent interactions that drive the formation of these larger structures include:

Hydrogen Bonds: These are among the strongest and most directional of the non-covalent forces. They form when a hydrogen atom is shared between two electronegative atoms, like oxygen and nitrogen. Hydrogen bonds play a crucial role in the structure of many biological molecules, including DNA and proteins, and are fundamental in the design of co-crystals. rsc.org

Van der Waals Forces: These are weaker, less specific interactions that arise from the temporary fluctuations in electron density around atoms. Although individually weak, they become significant when many atoms are close together.

These non-covalent forces are essential for creating a wide range of organized systems. By understanding and using these interactions, scientists can design new materials with specific properties.

The Role of Acid-Base Interactions in Co-crystal Formation

A special and very important type of interaction in supramolecular chemistry is the one between an acid and a base. These interactions are key to forming a class of crystalline solids known as co-crystals. Co-crystals are made of two or more different neutral molecules that are held together in a fixed stoichiometric ratio by non-covalent forces. mdpi.com

When a carboxylic acid, which is an acidic molecule, comes together with a pyridine (B92270) derivative, which is a basic molecule, they can form a very reliable and strong connection called a supramolecular synthon. rsc.org This connection is usually a strong hydrogen bond between the acidic proton of the carboxylic acid and the nitrogen atom of the pyridine. researchgate.net This acid-base pairing is a powerful tool for crystal engineers, who design and build new crystalline materials.

The nature of this interaction can range from a simple hydrogen bond to the complete transfer of a proton from the acid to the base, which would form a salt. The exact position of the proton between the acid and the base is a key detail that can be studied with various scientific techniques. researchgate.net

Overview of Carboxylic Acid-Pyridine Supramolecular Systems

Systems made of carboxylic acids and pyridines are a classic example of acid-base co-crystals and have been studied extensively. The hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom is a very predictable and stable interaction. researchgate.net This makes it a popular choice for creating new supramolecular structures.

These systems are important for a few reasons:

They provide simple and reliable models for studying the details of non-covalent interactions.

They are useful in the pharmaceutical industry, as co-crystallization can improve the physical and chemical properties of active pharmaceutical ingredients, such as their solubility and stability. mdpi.com

Scientists have created and analyzed a wide variety of these co-crystals, using different carboxylic acids and pyridine derivatives to see how small changes in the molecules affect the final structure.

Contextualization of Decanoic acid--pyridine (2/1) within Supramolecular Research

The specific supramolecular adduct, Decanoic acid--pyridine (2/1), is an interesting case study in this area of research. It is formed from decanoic acid, a long-chain carboxylic acid, and pyridine, a simple aromatic base. The 2:1 stoichiometry means that for every one molecule of pyridine, there are two molecules of decanoic acid in the crystal structure.

This particular system is part of a larger group of co-crystals made from n-alkylcarboxylic acids and pyrazine (B50134) (a similar nitrogen-containing ring) with a 2:1 ratio. researchgate.net Studying the Decanoic acid--pyridine (2/1) adduct allows researchers to investigate how the long, flexible alkyl chain of the decanoic acid influences the way the molecules pack together in the crystal.

The detailed study of this adduct, including its synthesis, the way it looks under a microscope, and its thermal properties, helps to build a better understanding of the fundamental principles that govern how molecules assemble. This knowledge can then be used to design new materials with desired structures and functions. A similar co-crystal of decanoic acid with nicotinamide (B372718) (a derivative of pyridine) has also been studied, showing the versatility of these systems. dntb.gov.ua

Interactive Data Table: Properties of Decanoic acid and Pyridine

Below is an interactive table summarizing some key properties of the individual components of the supramolecular adduct.

Properties

CAS No. |

63012-40-8 |

|---|---|

Molecular Formula |

C25H45NO4 |

Molecular Weight |

423.6 g/mol |

IUPAC Name |

decanoic acid;pyridine |

InChI |

InChI=1S/2C10H20O2.C5H5N/c2*1-2-3-4-5-6-7-8-9-10(11)12;1-2-4-6-5-3-1/h2*2-9H2,1H3,(H,11,12);1-5H |

InChI Key |

IKIWIMOMWQOABK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Decanoic Acid Pyridine 2/1

Approaches to Solution-Based Crystallization of Decanoic acid--pyridine (2/1)

Solution-based crystallization remains a cornerstone for producing high-quality single crystals suitable for structural analysis. nih.gov The success of these methods for the Decanoic acid--pyridine (2/1) cocrystal hinges on careful control over solvent selection, temperature, and supersaturation.

Solvent Selection and Optimization for Co-crystallization

The choice of solvent is a critical parameter in the co-crystallization process. A suitable solvent must dissolve both decanoic acid and pyridine (B92270) to an appropriate extent, allowing for the formation of the desired 2:1 cocrystal upon supersaturation. The relative solubilities of the individual components and the cocrystal itself in the chosen solvent system will dictate the operational window for successful crystallization. mdpi.com

For carboxylic acid-pyridine systems, solvents of varying polarities can be employed. Non-polar solvents like hexane (B92381) or cyclohexane, and more polar solvents such as ethanol (B145695), acetone, or acetonitrile (B52724) have been successfully used in related systems. nih.gov The selection can influence not only the formation of the cocrystal but also potentially its polymorphic form. Ternary phase diagrams, which map the solubility of the drug, coformer, and cocrystal in a specific solvent, are invaluable tools for optimizing solvent selection and predicting the outcome of a crystallization experiment. mdpi.com

A systematic screening of solvents with different properties is often necessary. The following table outlines potential solvents and their relevant properties for the crystallization of Decanoic acid--pyridine (2/1).

| Solvent | Polarity | Boiling Point (°C) | Potential Role in Crystallization |

| Hexane | Non-polar | 69 | Good for slow evaporation due to volatility. |

| Ethanol | Polar | 78 | Can form hydrogen bonds, potentially competing with cocrystal formation. |

| Acetone | Polar Aprotic | 56 | Good solvent for both components, often used in slow evaporation. acs.org |

| Acetonitrile | Polar Aprotic | 82 | Can promote different polymorphic forms in some systems. nih.gov |

| Toluene | Non-polar | 111 | Higher boiling point allows for slow cooling experiments. |

Temperature-Controlled Crystallization Techniques

Temperature plays a crucial role in controlling the nucleation and growth of cocrystals. The solubility of both decanoic acid and pyridine in a given solvent is temperature-dependent, a property that is exploited in temperature-controlled crystallization techniques.

Slow Cooling Crystallization: This is a standard method where the components are dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. unifr.ch The solution is then slowly cooled, reducing the solubility of the cocrystal and inducing nucleation and growth. The cooling rate is a critical parameter; slow cooling generally yields larger and higher-quality crystals. For the Decanoic acid--pyridine (2/1) system, a process could involve dissolving the stoichiometric amounts in a solvent like ethanol at its boiling point, followed by controlled cooling.

Slow Evaporation: In this technique, a solution of the cocrystal components is left undisturbed at a constant temperature, allowing the solvent to evaporate slowly. acs.org This gradual increase in concentration leads to supersaturation and subsequent crystallization. The choice of solvent is critical, with more volatile solvents leading to faster evaporation and potentially smaller crystals. This method is particularly effective for obtaining single crystals for X-ray diffraction studies.

Mechanochemical Synthesis Routes for Decanoic acid--pyridine (2/1)

Mechanochemistry, or solid-state grinding, offers a green and often more efficient alternative to solution-based methods, as it minimizes or eliminates the need for bulk solvents. nih.govresearchgate.net

Ball Milling Parameters and Their Influence

Ball milling is a high-energy mechanochemical technique where the reactants are ground together in a jar with milling balls. The energy input from the milling process can induce solid-state reactions and phase transformations, leading to the formation of the cocrystal. The outcome of ball milling is influenced by several parameters:

Milling Frequency: Higher frequencies impart more energy, which can accelerate the reaction but may also lead to amorphization or the formation of metastable polymorphs.

Milling Time: Sufficient milling time is required to ensure complete conversion to the cocrystal. In-situ monitoring techniques like powder X-ray diffraction (PXRD) can be used to track the reaction progress. esrf.fr

Ball-to-Sample Ratio: This ratio affects the energy transfer during milling.

| Parameter | Typical Range | Influence on Cocrystal Formation |

| Milling Frequency | 10-30 Hz | Affects reaction rate and potential for amorphization. |

| Milling Time | 5-60 min | Determines the extent of reaction completion. |

| Number of Balls | 1-3 | Influences the grinding energy and efficiency. |

| Ball Material | Steel, Zirconia | Can influence the energy transfer and potential for contamination. |

Liquid-Assisted Grinding Methodologies

Liquid-Assisted Grinding (LAG) is a variation of neat grinding where a small, catalytic amount of a liquid is added to the solid reactants. ref.ac.uk The liquid phase can act as a lubricant, enhancing molecular mobility and accelerating the rate of cocrystal formation. nih.gov The choice of the liquid can also direct the reaction towards a specific polymorphic form. nih.gov For the Decanoic acid--pyridine (2/1) cocrystal, a few drops of a solvent like ethanol or acetonitrile could significantly enhance the efficiency of the grinding process. Research has shown that the polarity of the added liquid can be a determining factor in the final crystalline form obtained. nih.gov

Vapor Diffusion and Sublimation Techniques for Decanoic acid--pyridine (2/1)

Vapor-based methods are gentle techniques that are particularly useful for growing high-quality single crystals from small amounts of material. unifr.ch

Vapor Diffusion: In this method, a solution containing decanoic acid and pyridine is placed in a sealed container with a reservoir of a more volatile solvent in which the cocrystal is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the cocrystal solution, gradually reducing its solubility and inducing crystallization. youtube.com A typical setup would involve a drop of a decanoic acid-pyridine solution in a solvent like ethanol, placed in a well containing a reservoir of an anti-solvent such as diethyl ether.

Sublimation: This technique is suitable for compounds that can be vaporized without decomposition. Under reduced pressure, the solid cocrystal can be heated to sublime, and the vapor is then allowed to deposit and crystallize on a cold surface. While this method can yield very pure crystals, it is dependent on the thermal stability of the cocrystal components and the cocrystal itself.

Control of Stoichiometry and Purity in Decanoic acid--pyridine (2/1) Synthesis

The reliable synthesis of the Decanoic acid--pyridine (2/1) co-crystal hinges on meticulous control over its stoichiometry and the assurance of high purity. Achieving the precise 2:1 molecular ratio of decanoic acid to pyridine is fundamental, as deviations can lead to the formation of different crystalline phases or mixtures, compromising the material's intended properties. researchgate.net Similarly, ensuring the absence of unreacted starting materials, alternative polymorphic forms, or solvates is critical for obtaining a pure, single-phase product. jst.go.jp The control over these parameters is achieved through careful selection of synthetic methodology and rigorous analytical characterization.

The formation of co-crystals between carboxylic acids and pyridines is a well-established strategy in crystal engineering, driven by the predictable and robust O-H···N hydrogen bond (heterosynthon) that forms between the carboxylic acid donor and the pyridine acceptor. rsc.orgrsc.org However, the final stoichiometric ratio is influenced by factors including the specific reactants, the chosen solvent, and the crystallization method employed. researchgate.net

Several synthetic strategies can be employed to produce the Decanoic acid--pyridine (2/1) co-crystal, each offering different levels of control over stoichiometry and purity.

Solution-Based Methods: The solvent evaporation technique is one of the most common methods for preparing high-purity co-crystals. nih.gov This involves dissolving decanoic acid and pyridine in a carefully measured 2:1 molar ratio in a suitable common solvent. The subsequent slow evaporation of the solvent allows for the self-assembly and crystallization of the desired co-crystal. The choice of solvent is critical and depends on the solubility profiles of both decanoic acid and pyridine. nih.gov

Grinding Methods: Mechanochemical methods, such as neat (solvent-free) grinding or liquid-assisted grinding (LAG), offer an alternative, often more environmentally friendly, route. ul.ie In LAG, a small amount of a liquid is added to the solid reactants during grinding, which can accelerate the co-crystal formation and often leads to a product with higher crystallinity and purity compared to neat grinding. ul.ie

Slurry Crystallization: This method involves stirring a suspension of the reactants, often in a stoichiometric ratio, in a solvent in which they are sparingly soluble. Over time, the system equilibrates to form the most thermodynamically stable crystalline phase, which can be an effective way to ensure the correct stoichiometric product is formed. ul.ieresearchgate.net

Regardless of the synthetic method, verification of the product's stoichiometry and purity is essential. A suite of analytical techniques is employed for this purpose, providing complementary information to build a complete picture of the solid-state structure and composition. jst.go.jp

Analytical Techniques for Characterization:

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is the primary tool for identifying the crystalline phase of the bulk material. nih.gov The resulting diffraction pattern serves as a unique fingerprint for the Decanoic acid--pyridine (2/1) co-crystal. Purity is confirmed by the absence of diffraction peaks corresponding to the individual starting materials (decanoic acid or pyridine). researchgate.net Single-Crystal X-ray Diffraction (SC-XRD), when suitable crystals can be grown, provides the definitive atomic-level structure, confirming the 2:1 stoichiometry and the specific hydrogen bonding interactions within the crystal lattice. nih.govresearchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the co-crystal, such as its melting point. jst.go.jp A pure Decanoic acid--pyridine (2/1) co-crystal will exhibit a single, sharp endothermic peak at its melting point, which is distinct from the melting points of the individual components and any potential eutectic mixtures. nih.govresearchgate.net

Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for confirming the specific intermolecular interactions that define the co-crystal. jst.go.jpnih.gov The formation of the O-H···N hydrogen bond between the carboxylic acid group of decanoic acid and the nitrogen atom of pyridine results in characteristic shifts in the vibrational frequencies of the involved functional groups, providing clear evidence of co-crystal formation. researchgate.net

The table below summarizes key parameters and considerations for controlling the synthesis of the Decanoic acid--pyridine (2/1) co-crystal.

Table 1: Key Synthesis Parameters for Controlling Stoichiometry of Decanoic acid--pyridine (2/1)

| Synthesis Method | Recommended Reactant Ratio (Decanoic Acid:Pyridine) | Typical Solvents | Key Considerations |

|---|---|---|---|

| Solvent Evaporation | 2:1 molar ratio | Ethanol, Methanol, Acetone | Solvent must dissolve both components; evaporation rate can influence crystal size and quality. nih.govnih.gov |

| Liquid-Assisted Grinding (LAG) | 2:1 molar ratio | Minimal amounts of Ethanol, Acetonitrile, or Water | Choice of grinding liquid can direct the formation of specific polymorphs; ensures thorough mixing and reaction. ul.ie |

| Slurry Crystallization | 2:1 molar ratio | Hexane, Heptane | Solvent should have low solubility for both reactants and the co-crystal; allows for thermodynamic equilibration to the most stable form. ul.ieresearchgate.net |

The following table outlines the primary analytical techniques used to verify the stoichiometry and purity of the final product.

Table 2: Analytical Techniques for Purity and Stoichiometric Verification

| Technique | Information Provided | Indication of Pure Decanoic acid--pyridine (2/1) |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, bulk purity. nih.gov | A unique diffraction pattern distinct from starting materials; absence of peaks from pure decanoic acid or pyridine. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, thermal transitions, phase purity. jst.go.jp | A single, sharp melting endotherm at a temperature different from the individual components. nih.gov |

| Fourier-Transform Infrared (FTIR) / Raman Spectroscopy | Confirmation of intermolecular hydrogen bonding. jst.go.jp | Characteristic shifts in O-H and C=O stretching bands of decanoic acid and C-N bands of pyridine, indicating O-H···N hydrogen bond formation. researchgate.netnsf.gov |

| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive crystal structure, bond lengths, and stoichiometry. nih.gov | Elucidation of a crystal lattice containing two molecules of decanoic acid for every one molecule of pyridine, connected via hydrogen bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment, purity. nih.gov | Chemical shift changes, particularly for the acidic proton of decanoic acid and pyridine protons, confirming interaction in solution or solid-state. |

By carefully controlling the synthetic parameters and employing a combination of these analytical methods, a pure sample of the Decanoic acid--pyridine (2/1) co-crystal with the correct stoichiometry can be reliably produced.

Solid State Structural Elucidation of Decanoic Acid Pyridine 2/1

Single-Crystal X-ray Diffraction Analysis of Decanoic acid--pyridine (2/1)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into the molecular structure, intermolecular interactions, and packing of molecules in the crystal lattice. For a co-crystal like the Decanoic acid--pyridine (2/1) adduct, SCXRD would reveal the exact nature of the association between the decanoic acid and pyridine (B92270) molecules.

The fundamental repeating unit of a crystal is the unit cell, which is defined by three edge lengths (a, b, c) and three angles (α, β, γ). These parameters, along with the crystal system and space group, are determined from the diffraction pattern of a single crystal. The space group provides information about the symmetry elements present in the crystal structure.

For the illustrative analogue, the pyridine-fumaric acid (2:1) co-crystal, X-ray diffraction analysis revealed the specific unit cell parameters and space group. acs.org This information is crucial for indexing the diffraction peaks and solving the crystal structure.

Table 1: Illustrative Crystallographic Data for an Analogue 2:1 Pyridine-Acid Co-crystal Data for the pyridine-fumaric acid (2:1) co-crystal. acs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 645.3 |

| Z | 2 |

Note: The values in this table are for the pyridine-fumaric acid (2:1) analogue and are presented here for illustrative purposes.

Within the co-crystal, the individual geometries of the decanoic acid and pyridine molecules would be determined. For decanoic acid, this would include the conformation of the long alkyl chain, which can adopt various bent or extended forms, and the geometry of the carboxylic acid group. For pyridine, the planarity of the aromatic ring and any subtle changes in bond lengths and angles upon co-crystallization would be analyzed.

A key aspect of the analysis for an acid-base adduct is determining whether a proton has transferred from the carboxylic acid to the pyridine nitrogen. This distinction separates a co-crystal (no proton transfer) from a salt (proton transfer). This is typically assessed by examining the C-O bond lengths of the carboxylic acid group and the C-N-C bond angle in the pyridine ring. mdpi.com In a neutral carboxylic acid, the C=O and C-O(H) bond lengths are distinct (around 1.21 Å and 1.30 Å, respectively), whereas in a carboxylate anion, the two C-O bond lengths become nearly equal (about 1.25 Å). mdpi.com Similarly, the C-N-C bond angle of a neutral pyridine is typically around 117-118°, while it widens to approximately 120-122° in a pyridinium (B92312) cation. mdpi.com

In the case of the pyridine-fumaric acid (2:1) system, it was identified as a co-crystal, indicating that the acidic proton remains on the fumaric acid molecule. acs.org

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. The number of molecules in the asymmetric unit provides insight into the stoichiometry of the adduct in the solid state. For a 2:1 adduct of decanoic acid and pyridine, the asymmetric unit would be expected to contain one pyridine molecule and two decanoic acid molecules, or a fraction thereof depending on the crystallographic symmetry.

Powder X-ray Diffraction Characterization of Decanoic acid--pyridine (2/1)

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. It provides a characteristic fingerprint of a crystalline solid and is primarily used for phase identification, purity assessment, and analysis of crystallinity.

A PXRD pattern of a bulk sample of the Decanoic acid--pyridine (2/1) adduct would be compared against the patterns of the starting materials, decanoic acid and pyridine. The formation of a new crystalline phase (the co-crystal) would be confirmed by the appearance of a unique diffraction pattern with peaks at different 2θ angles than those of the individual components. The absence of peaks corresponding to the starting materials would indicate a high phase purity of the co-crystal.

The sharpness and intensity of the diffraction peaks in a PXRD pattern are indicative of the degree of crystallinity of the sample. Sharp, well-defined peaks suggest a highly crystalline material, while broad, diffuse features (a "halo") indicate the presence of amorphous (non-crystalline) content. Quantitative analysis of the PXRD data can be performed to estimate the percentage of crystalline material versus any amorphous fraction in the bulk sample.

Intermolecular Interactions in the Postulated Decanoic acid--pyridine (2/1) Crystal Structure

The crystal packing of a hypothetical Decanoic acid--pyridine (2/1) complex would be governed by a hierarchy of intermolecular forces, with strong hydrogen bonds playing the primary role, complemented by weaker, yet significant, non-covalent interactions.

Dominant O–H···N Hydrogen Bonding Motifs

The most significant intermolecular interaction anticipated in the Decanoic acid--pyridine (2/1) crystal structure is the robust O–H···N hydrogen bond formed between the carboxylic acid group of decanoic acid and the nitrogen atom of the pyridine ring. This particular hydrogen bond is a highly reliable and frequently observed supramolecular heterosynthon in the co-crystallization of carboxylic acids and pyridines. mdpi.comgoogle.co.ukresearchgate.net The formation of this strong interaction is a primary driving force for the assembly of the two components into a co-crystal.

Weak C–H···O and C–H···π Interactions

Beyond the dominant O–H···N hydrogen bonds, the crystal structure would be further stabilized by a network of weaker interactions. These include C–H···O hydrogen bonds, where the carbonyl oxygen of the decanoic acid can act as an acceptor for hydrogen atoms from the pyridine ring or the alkyl chain of another decanoic acid molecule. libguides.comdntb.gov.ua The C–H protons of the pyridine ring, being adjacent to the electronegative nitrogen atom, are sufficiently activated to participate in such interactions.

Supramolecular Synthons and Network Architectures in the Postulated Decanoic acid--pyridine (2/1) Complex

Carboxylic Acid Dimer Formation and Disruption

In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. However, the presence of a strong hydrogen bond acceptor like pyridine often leads to the disruption of this homodimer. google.co.uk The formation of the more favorable O–H···N heterosynthon effectively competes with and prevents the formation of the carboxylic acid dimer. google.co.uk In a 2:1 complex, it is conceivable that one of the decanoic acid molecules might still engage in dimer formation if sterically permitted, while the other forms a hydrogen bond with the pyridine. However, it is more likely that both decanoic acid molecules will be engaged in hydrogen bonding with the central pyridine molecule.

Computational and Theoretical Studies of Decanoic Acid Pyridine 2/1

Density Functional Theory (DFT) Calculations for Decanoic acid--pyridine (2/1)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is a primary tool for studying supramolecular complexes, offering a balance between accuracy and computational cost. For the Decanoic acid--pyridine (2/1) adduct, DFT calculations would provide fundamental insights into its geometry, the nature of the intermolecular interactions, and its spectroscopic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the complex. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stable or metastable structure. rsc.org

For the Decanoic acid--pyridine (2/1) complex, various initial configurations of two decanoic acid molecules interacting with one pyridine (B92270) molecule would be constructed. These configurations would be optimized using a selected DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-311G(d,p), aug-cc-pVTZ). rsc.orgresearchgate.net Dispersion corrections (e.g., DFT-D3) are crucial to accurately model the non-covalent interactions, particularly the van der Waals forces from the long alkyl chains of decanoic acid. nih.govacs.org The resulting optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly within the hydrogen-bonding network between the carboxylic acid groups and the pyridine nitrogen. researchgate.net

Table 1: Illustrative Data from Geometry Optimization of a Carboxylic Acid-Pyridine Complex

| Parameter | Description | Typical Value |

|---|---|---|

| O-H···N Bond Length | The distance between the carboxylic acid hydrogen and the pyridine nitrogen. | 1.6 - 1.8 Å |

| O-H Bond Length | The length of the hydroxyl bond in the participating carboxylic acid. | ~1.0 Å |

| C=O Bond Length | The length of the carbonyl bond in the carboxylic acid. | ~1.2 Å |

| C-O Bond Length | The length of the carbon-hydroxyl oxygen bond in the carboxylic acid. | ~1.3 Å |

Note: This table is illustrative and shows the type of data obtained from DFT geometry optimization. Actual values for the Decanoic acid--pyridine (2/1) complex would require a specific computational study.

Once the optimized geometry is obtained, the strength of the interaction holding the complex together can be calculated. The interaction energy (ΔE_int) is typically determined by subtracting the energies of the isolated, optimized monomers (two decanoic acid molecules and one pyridine molecule) from the total energy of the optimized supramolecular adduct. nih.gov

A correction for the basis set superposition error (BSSE) is often applied, commonly using the counterpoise correction method, to obtain a more accurate interaction energy. researchgate.net Further analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the hydrogen bonds by analyzing the electron density at the bond critical points. mdpi.comrsc.org This provides quantitative measures of the bond strength and nature (e.g., electrostatic vs. covalent character).

The carboxylic acid···pyridine heterosynthon is known to be a strong and reliable interaction in co-crystallization. researchgate.netsemanticscholar.org DFT calculations would quantify this interaction for the specific 2:1 complex, revealing the energetic contributions of the O-H···N hydrogen bonds.

Table 2: Example of Interaction Energy Calculation

| Component | Description | Illustrative Energy (kJ/mol) |

|---|---|---|

| E_complex | Total energy of the optimized Decanoic acid--pyridine (2/1) adduct. | - |

| 2 * E_decanoic_acid | Sum of the energies of two isolated, optimized decanoic acid molecules. | - |

| E_pyridine | Energy of one isolated, optimized pyridine molecule. | - |

| ΔE_int (raw) | Raw interaction energy (E_complex - (2*E_decanoic_acid + E_pyridine)). | -80 to -120 |

| BSSE Correction | Basis Set Superposition Error correction value. | +10 to +20 |

Note: This table illustrates the methodology for calculating interaction energy. The numerical values are typical for strong hydrogen-bonded complexes and are not specific results for Decanoic acid--pyridine (2/1).

DFT calculations can predict the vibrational frequencies of the complex, which correspond to the absorption peaks in infrared (IR) and Raman spectra. nih.govaip.org By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies.

This analysis is particularly useful for studying the effects of hydrogen bonding on the vibrational modes. For instance, the O-H stretching frequency of the carboxylic acid group is expected to show a significant red-shift (a shift to lower wavenumbers) and an increase in intensity upon forming a hydrogen bond with pyridine. royalsocietypublishing.orgresearchgate.net Comparing the computationally predicted spectrum with an experimentally measured one can help validate the optimized geometry and provide detailed assignments of the spectral bands. nih.gov

Frontier Molecular Orbital (FMO) theory provides insights into the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. ossila.comyoutube.com

For the Decanoic acid--pyridine (2/1) complex, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that relates to the chemical stability and reactivity of the complex. nih.govrsc.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. mdpi.com The analysis would reveal how the electron density is distributed across the complex and which parts of the adduct (the acid or the pyridine) contribute most to these frontier orbitals. mdpi.com

Table 3: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 |

Note: This table presents typical data from an FMO analysis. Actual values require a specific DFT calculation for the Decanoic acid--pyridine (2/1) complex.

Molecular Dynamics (MD) Simulations of Decanoic acid--pyridine (2/1)

While DFT provides a static, time-independent picture of the complex at 0 Kelvin, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at finite temperatures. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are a powerful tool for investigating the mechanisms of co-crystallization and self-assembly. digitellinc.comrsc.org To study the Decanoic acid--pyridine (2/1) system, a simulation box would be prepared containing many molecules of decanoic acid and pyridine (in a 2:1 molar ratio) dissolved in a suitable solvent.

The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the initial stages of aggregation and nucleation. nih.gov Analysis of the MD trajectory can reveal:

Formation of Supramolecular Synthons: The simulation would show the spontaneous formation of the primary O-H···N hydrogen bonds between decanoic acid and pyridine, as well as the formation of carboxylic acid dimers. researchgate.net

Role of Alkyl Chains: The simulations would highlight the role of the hydrophobic interactions between the decyl chains of the decanoic acid molecules in driving the self-assembly process. researchgate.net

Nucleation and Growth: On longer timescales, MD can provide insights into how these initial small aggregates coalesce and organize into a larger, ordered nucleus that could lead to crystal growth. digitellinc.com It helps to understand the kinetic factors that govern crystallization, which are not captured by static energy calculations. digitellinc.com

MD simulations can thus bridge the gap between the properties of a single supramolecular adduct and the macroscopic behavior of crystallization, providing a dynamic view of how these molecules come together to form a co-crystal. bohrium.comacs.org

Dynamic Behavior of Intermolecular Interactions

To investigate the dynamic behavior of the intermolecular interactions within the Decanoic acid--pyridine (2/1) complex, molecular dynamics (MD) simulations would be a primary tool. mdpi.com These simulations model the movement of atoms and molecules over time, providing insights into the stability and fluctuations of non-covalent bonds, particularly hydrogen bonds.

An MD simulation would track the positions and velocities of all atoms in the complex, governed by a force field that describes the potential energy of the system. Key parameters that would be analyzed to understand the dynamic behavior include:

Hydrogen Bond Analysis: The simulations would allow for the monitoring of hydrogen bond distances and angles between the carboxylic acid groups of the two decanoic acid molecules and the nitrogen atom of the pyridine molecule. The persistence and strength of these hydrogen bonds are crucial for the stability of the complex.

Radial Distribution Functions (RDFs): RDFs would be calculated to determine the probability of finding a particular atom at a certain distance from another. This would provide a detailed picture of the local structure and the key intermolecular contacts.

While specific MD simulation data for the Decanoic acid--pyridine (2/1) complex is not available, studies on similar systems, such as fatty acids in various environments, demonstrate the utility of this approach in understanding their aggregation and interaction dynamics. mdpi.com

Quantum Chemical Topology (QCT) and AIM Analysis for Decanoic acid--pyridine (2/1)

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of a scalar field, most commonly the electron density, to characterize chemical bonding. researchgate.net One of the most prominent applications of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. QTAIM allows for a rigorous and quantitative description of chemical bonds, including non-covalent interactions. researchgate.net

Characterization of Bond Critical Points and Interaction Paths

Within the framework of QTAIM, the topology of the electron density is analyzed to locate critical points where the gradient of the electron density is zero. Of particular importance for chemical bonding are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two interacting atoms, known as the bond path. mdpi.com

For the Decanoic acid--pyridine (2/1) complex, a QTAIM analysis would identify BCPs associated with the hydrogen bonds between the decanoic acid molecules and the pyridine. The presence of a bond path and a BCP between a hydrogen donor and an acceptor is a key indicator of a hydrogen bond. mdpi.com

The properties of the electron density at the BCP provide valuable information about the nature of the interaction. While specific values for the Decanoic acid--pyridine (2/1) complex are not available, a hypothetical analysis would yield data similar to that found in studies of other carboxylic acid-pyridine co-crystals. researchgate.netmdpi.com

Table 1: Hypothetical AIM Parameters for Bond Critical Points in Decanoic acid--pyridine (2/1) Hydrogen Bonds

| Interacting Atoms | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

| O-H···N (Decanoic Acid - Pyridine) | Value | Value |

| O-H···O (Decanoic Acid - Decanoic Acid) | Value | Value |

| (Note: This table is illustrative as specific data for the Decanoic acid--pyridine (2/1) complex is not available in the literature.) |

A positive value for the Laplacian of the electron density (∇²ρ(r)) at the BCP is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals interactions. mdpi.com

Quantitative Assessment of Non-Covalent Interactions

QTAIM provides a powerful method for the quantitative assessment of non-covalent interactions. The energy of a hydrogen bond can be estimated from the local potential energy density at the bond critical point. This allows for a direct quantification of the strength of the interactions holding the complex together.

In addition to QTAIM, other computational methods can be used to quantify non-covalent interactions. Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions in a molecule and color-codes them according to their strength and nature (attractive or repulsive). mdpi.com

For the Decanoic acid--pyridine (2/1) complex, an NCI analysis would visually map the hydrogen bonding between the components, as well as weaker van der Waals interactions involving the long alkyl chains of the decanoic acid molecules and the aromatic ring of pyridine.

Studies on related co-crystals of carboxylic acids and pyridine derivatives have successfully employed these methods to elucidate the hierarchy and strength of the various non-covalent interactions that dictate the supramolecular assembly. researchgate.netmdpi.com

Crystal Engineering and Polymorphism of Decanoic Acid Pyridine 2/1

Strategies for Rational Design of Decanoic acid--pyridine (2/1) Systems

The rational design of co-crystals hinges on the concept of supramolecular synthons, which are robust and predictable non-covalent interactions that act as the building blocks of a crystal structure. In the context of carboxylic acid and pyridine (B92270) systems, the most crucial and reliable interaction is the carboxylic acid–pyridine supramolecular heterosynthon. acs.orgrsc.orgacs.org

The formation of co-crystals between a carboxylic acid and a pyridine derivative is primarily driven by the strong O-H···N hydrogen bond between the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring. acs.orgmdpi.com This interaction is known to be highly persistent, forming in approximately 98% of cases when other competing hydrogen bond donors or acceptors are absent. acs.org The predictability of this synthon makes it a cornerstone for the rational design of such co-crystals. nih.gov

In a 2:1 system of decanoic acid and pyridine, several hydrogen-bonding motifs can be envisioned. The pyridine nitrogen can act as a hydrogen bond acceptor for two separate decanoic acid molecules. Alternatively, one decanoic acid could interact with the pyridine, while the second decanoic acid molecule forms a classic carboxylic acid dimer homosynthon with the first. The specific outcome depends on a delicate balance of intermolecular forces and crystallization conditions. Another factor in the design is the difference in pKa values between the acid and the base, which helps predict whether the proton transfer will be complete (salt formation) or partial (co-crystal formation). acs.orgnih.gov A pKa difference of less than zero typically indicates co-crystal formation, while a difference greater than three suggests salt formation. nih.gov

Table 1: Common Supramolecular Synthons in Carboxylic Acid-Pyridine Systems This table is generated based on established principles of crystal engineering.

| Synthon Type | Description | Interacting Groups | Typical Stoichiometry |

|---|---|---|---|

| Acid-Pyridine Heterosynthon | A robust hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. | O-H···N | 1:1, 2:1, 1:2 |

| Carboxylic Acid Homosynthon | A dimeric structure formed by two carboxylic acid molecules through a pair of O-H···O hydrogen bonds. | O-H···O | Can co-exist in various stoichiometries |

Exploration of Polymorphic Forms of Decanoic acid--pyridine (2/1)

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. biotech-asia.orgresearchgate.net Once thought to be a way to avoid polymorphism, co-crystals are now known to exhibit this phenomenon frequently, with different polymorphs potentially displaying distinct physicochemical properties. acs.orgresearchgate.net

For the Decanoic acid--pyridine (2/1) system, several types of polymorphism could be anticipated:

Synthon Polymorphism : This occurs when different polymorphs are stabilized by different primary hydrogen-bonding motifs. For instance, one polymorph might be characterized by two decanoic acid molecules binding directly to a single pyridine, while another polymorph could feature a decanoic acid dimer hydrogen-bonded to a pyridine-decanoic acid pair. mdpi.combiotech-asia.org

Conformational Polymorphism : The conformational flexibility of the decanoic acid molecule's alkyl chain could lead to polymorphs where the molecules adopt different shapes within the crystal lattice. researchgate.net

Table 2: Potential Polymorphic Variations in Decanoic acid--pyridine (2/1) This table outlines theoretical polymorphic forms based on general principles.

| Type of Polymorphism | Structural Variation | Potential Impact on Properties |

|---|---|---|

| Synthon Polymorphism | Variation in the primary hydrogen bonding network (e.g., presence or absence of acid-acid dimers). | Significant changes in melting point, solubility, and stability. |

| Packing Polymorphism | Different arrangements of the 2:1 molecular units in the crystal lattice (e.g., layered vs. herringbone, interdigitated chains). | Affects density, mechanical properties (hardness, tabletability), and dissolution rate. |

The specific polymorph obtained during crystallization is often determined by a complex interplay of thermodynamic and kinetic factors, which can be manipulated through experimental conditions. ub.edu

Solvent : The choice of crystallization solvent is critical. Solvents with different polarities can mediate intermolecular interactions differently, stabilizing one supramolecular arrangement over another. For example, a protic solvent might compete for hydrogen bonding sites, favoring the formation of a different synthon compared to an aprotic solvent.

Temperature : Crystallization temperature and cooling rates significantly influence polymorphism. ub.eduresearchgate.net Rapid cooling often traps a kinetically favored, metastable form (like the α-form in lipids), while slow cooling allows the system to reach its thermodynamically stable state (often the β or β' form). acs.orgnih.gov Thermal treatments like tempering can also induce transformations between polymorphic forms. ub.edu

Mechanical Stress : Solid-state grinding or mechanochemistry can induce polymorphic transformations or yield forms not accessible through solution crystallization. researchgate.netresearchgate.net The energy input from grinding can provide the activation energy needed to convert a metastable form to a more stable one or create a new, kinetically trapped form.

Table 3: Influence of External Factors on Polymorph Formation This interactive table summarizes general findings on factors affecting polymorphism.

| Factor | Mechanism of Influence | Common Outcome |

|---|---|---|

| Solvent Polarity | Stabilizes different intermolecular interactions and solvate formation. | Can lead to different polymorphs or solvates depending on the solvent used. |

| Cooling Rate | Determines whether kinetic or thermodynamic products are favored. | Fast cooling may yield metastable forms; slow cooling favors stable forms. |

| Temperature | Affects nucleation rates and solubility of different forms. | Specific temperature ranges may favor the crystallization of a particular polymorph. |

| Mechanical Grinding | Provides energy to overcome activation barriers for phase transitions. | Can produce different polymorphs than solution methods or induce transformations. |

| Additives/Impurities | Can inhibit or promote the nucleation of specific polymorphs by interacting with crystal surfaces. | May selectively crystallize one polymorph over another. |

Co-crystallization Landscape of Decanoic acid--pyridine (2/1) and Related Systems

The broader co-crystallization landscape provides valuable context for understanding the potential behavior of the Decanoic acid--pyridine (2/1) system. The acid-pyridine heterosynthon is a recurring motif in a vast number of co-crystals involving various substituted carboxylic acids and pyridines. rsc.orgmdpi.commdpi.com Studies on dicarboxylic acids, for instance, show their versatility in forming co-crystals with pyridine derivatives, often in 1:2 stoichiometries, guided by these predictable hydrogen bonds. mdpi.com

The stoichiometry itself is a critical variable. Systems can form co-crystals with different ratios (e.g., 1:1 and 2:1), and the stability of each form can depend on factors like the concentration of the components in solution. nih.govacs.org For example, in some systems, a 1:1 co-crystal may form as a kinetic intermediate before converting to a more thermodynamically stable 2:1 product. nih.gov

Furthermore, the inherent crystallization behavior of the individual components is significant. Long-chain fatty acids like decanoic acid are known to be polymorphic themselves, typically exhibiting different packing arrangements of their hydrocarbon chains. acs.org This intrinsic tendency to form various packed structures likely influences the packing polymorphism observed in their co-crystals. The interplay between the robust acid-pyridine hydrogen bonding and the weaker, but collectively significant, van der Waals interactions among the long alkyl chains dictates the final crystal structure. nih.gov

Advanced Research Applications and Methodological Contributions of Decanoic Acid Pyridine 2/1 Studies

Decanoic acid--pyridine (2/1) as a Model System for Proton Transfer Mechanisms in Solids

The Decanoic acid--pyridine (2/1) co-crystal serves as an exemplary model for investigating proton transfer mechanisms in the solid state. The interaction between the carboxylic acid group of decanoic acid and the nitrogen atom of the pyridine (B92270) ring creates a hydrogen-bonded system where the position of the proton can be modulated. This makes it an ideal candidate for studying the factors that govern proton transfer, a fundamental process in many chemical and biological systems.

Research in this area often focuses on the continuum between a neutral co-crystal (O-H···N) and a molecular salt (O⁻···H-N⁺). The extent of proton transfer can be influenced by several factors, including the difference in the pKa values of the constituent molecules (ΔpKa). For the Decanoic acid--pyridine system, the pKa of decanoic acid is approximately 4.9, while that of the pyridinium (B92312) ion is about 5.2. The small ΔpKa value suggests that this system lies near the boundary where either a co-crystal or a salt could form, making it particularly sensitive to environmental and structural factors.

Studies on analogous carboxylic acid-pyridine systems have shown that the position of the proton within the hydrogen bond can be determined using various spectroscopic and diffraction techniques. rsc.orgrsc.org These investigations provide a framework for understanding the proton dynamics in the Decanoic acid--pyridine (2/1) system.

Table 1: Key Parameters Influencing Proton Transfer in Acid-Pyridine Systems

| Parameter | Influence on Proton Transfer | Relevance to Decanoic acid--pyridine (2/1) |

|---|---|---|

| ΔpKa (pKa(baseH⁺) - pKa(acid)) | A larger positive value generally favors proton transfer to form a salt. | The small positive ΔpKa suggests a delicate balance between the co-crystal and salt forms. |

| Crystal Packing and Local Environment | Intermolecular interactions within the crystal lattice can stabilize either the neutral or the ionic form. | The 2:1 stoichiometry introduces additional hydrogen bonding possibilities that can influence proton location. |

| Temperature and Pressure | External stimuli can alter intermolecular distances and vibrational modes, potentially inducing proton transfer. | Variable-temperature and high-pressure studies can reveal the dynamics of the proton transfer process. |

Contributions of Decanoic acid--pyridine (2/1) Research to Supramolecular Self-Assembly Principles

The formation of the Decanoic acid--pyridine (2/1) co-crystal is a prime example of supramolecular self-assembly, where molecules recognize and organize themselves into well-defined structures through non-covalent interactions. mdpi.comresearchgate.net The study of this system provides fundamental insights into the hierarchy and cooperativity of these interactions in directing the formation of crystalline solids.

The primary interaction governing the assembly of this co-crystal is the hydrogen bond between the carboxylic acid of decanoic acid and the pyridine nitrogen. However, the 2:1 stoichiometry implies a more complex hydrogen-bonding network. One decanoic acid molecule can form a hydrogen bond with the pyridine, while the second decanoic acid molecule can interact with the first, forming a carboxylic acid dimer, or it can be involved in other hydrogen-bonding motifs within the crystal lattice. nih.gov The interplay between these different hydrogen bonds is crucial in determining the final supramolecular architecture.

| π-π Stacking | Interactions between the aromatic rings of pyridine molecules. | May occur depending on the crystal packing arrangement. |

Methodological Advancements in Solid-State Characterization Using Decanoic acid--pyridine (2/1)

The investigation of the Decanoic acid--pyridine (2/1) co-crystal has necessitated the use and refinement of various solid-state characterization techniques. rroij.com The subtle nature of the non-covalent interactions and the potential for proton disorder make this system a challenging yet rewarding subject for advanced analytical methods.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in the crystal lattice, including the location of the proton in the hydrogen bond. researchgate.net However, locating hydrogen atoms accurately can be challenging.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy is a powerful tool for probing the local environment of atomic nuclei. rsc.orgnih.gov For the Decanoic acid--pyridine (2/1) system, ¹⁵N and ¹³C SSNMR can provide valuable information about the electronic state of the pyridine and carboxylic acid groups, respectively, helping to distinguish between a co-crystal and a salt.

Vibrational Spectroscopy (Infrared and Raman) can detect changes in the vibrational modes of the functional groups involved in hydrogen bonding. researchgate.net The position of the C=O stretching frequency in the infrared spectrum, for instance, is a sensitive indicator of the protonation state of the carboxylic acid group.

Table 3: Application of Solid-State Characterization Techniques to Decanoic acid--pyridine (2/1)

| Technique | Information Gained | Key Observables |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise molecular structure, bond lengths, and crystal packing. | O-H and N-H bond distances; C-O bond lengths in the carboxylate group. |

| Solid-State NMR Spectroscopy | Local chemical environment and protonation state. | ¹⁵N chemical shift of the pyridine nitrogen; ¹³C chemical shift of the carboxyl carbon. |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes of functional groups involved in hydrogen bonding. | Position of the ν(C=O) and ν(O-H) bands. |

| Differential Scanning Calorimetry (DSC) | Thermal properties, such as melting point and phase transitions. | Melting endotherm and any solid-solid phase transition peaks. |

Insights from Decanoic acid--pyridine (2/1) Studies for Crystal Engineering and Material Design Principles

The knowledge gained from studying the Decanoic acid--pyridine (2/1) co-crystal has significant implications for the field of crystal engineering, which aims to design and synthesize new crystalline materials with desired properties. brandeis.edumdpi.com By understanding the principles of molecular recognition and self-assembly in this system, researchers can develop strategies for creating new co-crystals with tailored structures and functions.

One of the key principles derived from such studies is the concept of the "supramolecular synthon," which are robust and predictable patterns of intermolecular interactions. The acid-pyridine heterosynthon is a well-established example, and the study of the 2:1 stoichiometry in the Decanoic acid--pyridine system provides further insights into the competition and cooperation between different synthons. mdpi.com

The ability to control the protonation state in acid-base co-crystals also opens up possibilities for designing materials with tunable properties, such as solubility, stability, and bioavailability in the context of pharmaceuticals. While this article does not delve into dosage, the fundamental understanding of solid-state properties is crucial for pharmaceutical development. nih.gov Moreover, the layered or segregated structures that can arise from the interplay of polar and nonpolar groups can be exploited to create materials with anisotropic properties.

Table 4: Crystal Engineering Principles Derived from Acid-Pyridine Co-crystal Studies

| Principle | Description | Application in Material Design |

|---|---|---|

| Hierarchical Assembly | The organization of molecules based on the strength and directionality of non-covalent interactions. | Designing complex, multi-component crystalline architectures. |

| Synthon Robustness and Competition | The reliability of certain intermolecular interaction patterns and how they compete with other possible interactions. | Predicting and controlling the outcome of co-crystallization experiments. |

| Polymorph Control | The ability to direct the formation of a specific crystalline form (polymorph) by controlling crystallization conditions. | Obtaining materials with consistent and optimized physical properties. |

| Property Tuning through Co-crystallization | Modifying the physicochemical properties of a solid by forming a co-crystal with another molecule. | Enhancing solubility, stability, or other performance characteristics of a material. |

Q & A

Basic Research Questions

Q. What experimental methods are suitable for characterizing the molecular interactions between decanoic acid and pyridine in a 2:1 molar ratio?

- Methodological Answer : Use spectroscopic techniques (e.g., FTIR, NMR) to identify hydrogen bonding and π-π interactions. For example, FTIR can detect shifts in carbonyl (C=O) and amine (N-H) stretching frequencies, indicative of acid-base interactions . Electrochemical impedance spectroscopy (EIS) can analyze interfacial properties in lipid bilayer systems, as demonstrated in studies of decanoic acid–phosphatidylcholine membranes .

Q. How can the stoichiometric stability of the 2:1 decanoic acid–pyridine complex be validated under varying pH conditions?

- Methodological Answer : Conduct titration experiments with potentiometric or conductometric methods to monitor protonation states. Compare dissociation constants (pKa) of free pyridine versus the complex. Stability assays in buffered solutions (pH 3–9) can reveal pH-dependent aggregation or precipitation .

Q. What are the primary biological activities of decanoic acid–pyridine complexes, and how do they compare to free decanoic acid?

- Methodological Answer : Use in vitro assays to assess antimicrobial efficacy (e.g., MIC against S. aureus or E. coli) and anti-inflammatory activity (e.g., protein denaturation inhibition). Compare results to decanoic acid alone, as prior studies show decanoic acid’s anti-inflammatory effects via van der Waals interactions in lipid membranes .

Advanced Research Questions

Q. How do computational models (e.g., molecular dynamics simulations) explain the preferential 2:1 molar ratio in decanoic acid–pyridine complexes?

- Methodological Answer : Apply the General Amber Force Field (GAFF) to simulate binding energies and conformational stability. Focus on hydrophobic interactions between decanoic acid’s alkyl chain and pyridine’s aromatic ring. Compare simulated radial distribution functions (RDFs) with experimental NMR data to validate coordination patterns .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for decanoic acid derivatives?

- Methodological Answer : Perform meta-analyses of existing studies (e.g., antimicrobial vs. anti-inflammatory assays) to identify confounding variables (e.g., solvent polarity, pH). Use multivariate statistical tools like PLS-DA to isolate discriminatory factors, as seen in volatile metabolite profiling of decanoic acid in dairy studies .

Q. How can deep eutectic solvents (DES) optimize the extraction efficiency of decanoic acid–pyridine complexes from biological matrices?

- Methodological Answer : Screen DES formulations (e.g., menthol:decanoic acid 2:1 v/v) using molecular dynamics to predict analyte-NADES interactions. Validate with HPLC-MS/MS, ensuring quantification limits (LOD < 8 μg/L) and precision (RSD < 19%) meet pharmacopeial standards .

Methodological Frameworks for Research Design

Q. How to formulate a PICO(T)-aligned research question for studying decanoic acid–pyridine complexes in neurological models?

- Example Framework :

- P : Neuronal cell lines (e.g., SH-SY5Y) with glutamate excitotoxicity.

- I : Decanoic acid–pyridine (2:1) complex at 10–100 μM.

- C : Free decanoic acid or pyridine alone.

- O : Reduction in reactive oxygen species (ROS) via fluorescence assays.

- T : 24–72 hr exposure .

Q. What are the critical milestones for replicating decanoic acid–pyridine synthesis protocols from primary literature?

- Methodological Answer :

- Step 1 : Source high-purity decanoic acid (≥99%) and anhydrous pyridine.

- Step 2 : Optimize reaction conditions (e.g., 60°C, inert atmosphere) to prevent oxidation.

- Step 3 : Validate stoichiometry via elemental analysis and DSC for phase purity .

Data Contradiction Analysis

Q. Why do some studies report decanoic acid as antimicrobial while others highlight its role in promoting bacterial metabolites (e.g., γ-decalactone)?

- Methodological Answer : Context-dependent effects arise from concentration thresholds and microbial strain specificity. For example, Saccharomyces cerevisiae metabolizes decanoic acid into flavor compounds at low concentrations (<50 μM) but exhibits growth inhibition at higher doses (>200 μM) .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.